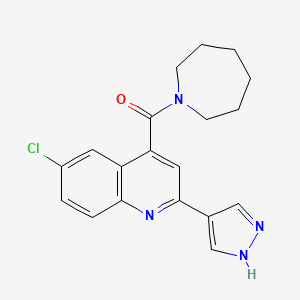
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline, also known as APQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. APQ is a quinoline derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline is not fully understood. However, it has been suggested that 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been shown to have anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also limitations to using 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline in lab experiments. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has low solubility in water, which can make it difficult to use in aqueous systems. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to be cytotoxic at high concentrations, which can limit its use in certain assays.
Future Directions
There are several future directions for research on 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. One area of research is the development of more efficient and cost-effective synthesis methods for 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. Another area of research is the investigation of the mechanism of action of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. Further studies are needed to fully understand how 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline inhibits the activity of topoisomerase II and induces cell death. In addition, more research is needed to determine the potential applications of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline in the treatment of various diseases, including cancer and malaria.
Synthesis Methods
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline can be synthesized through various methods, including the reaction of 6-chloro-2-(1H-pyrazol-4-yl)quinoline with azepan-1-ylcarbonyl chloride in the presence of a base or by using a one-pot synthesis method. The one-pot synthesis method involves the reaction of 6-chloro-2-(1H-pyrazol-4-yl)quinoline with azepan-1-amine and phosgene in the presence of a base.
Scientific Research Applications
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been shown to inhibit the growth and proliferation of cancer cells in vitro. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has also been studied for its potential use as an antimalarial agent. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to have antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
azepan-1-yl-[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-5-6-17-15(9-14)16(10-18(23-17)13-11-21-22-12-13)19(25)24-7-3-1-2-4-8-24/h5-6,9-12H,1-4,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFWLXJHWLNRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)
![1-[methoxy(diphenyl)acetyl]azepane](/img/structure/B5148927.png)
![(2R*,6S*)-1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B5148928.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)

![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)